3-Acetylbenzonitrile: A Comprehensive Technical Guide
3-Acetylbenzonitrile: A Comprehensive Technical Guide
CAS Number: 6136-68-1
This technical guide provides a detailed overview of 3-Acetylbenzonitrile, a versatile aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety and handling guidelines, spectroscopic data, and synthetic and purification methodologies.
Chemical and Physical Properties
3-Acetylbenzonitrile, also known as 3'-cyanoacetophenone, is a pale yellowish-orange to brown powder or a colorless to pale yellow liquid or solid.[1] It is characterized by the presence of both an acetyl and a nitrile functional group on a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1]
Table 1: Physical and Chemical Properties of 3-Acetylbenzonitrile
| Property | Value | Source(s) |
| CAS Number | 6136-68-1 | [2][3][4][5] |
| Molecular Formula | C₉H₇NO | [2][3][4][5] |
| Molecular Weight | 145.16 g/mol | [2][5] |
| Appearance | Pale yellowish-orange to brown powder; colorless to pale yellow liquid or solid | [1] |
| Melting Point | 98-100 °C | [6] |
| Boiling Point | 120 °C at 5 mmHg | [6] |
| Solubility | Insoluble in water; moderately soluble in organic solvents | [1][6] |
| IUPAC Name | 3-acetylbenzonitrile | [3][5] |
| Synonyms | 3'-Cyanoacetophenone, m-Cyanoacetophenone, Benzonitrile, 3-acetyl- | [1][3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Acetylbenzonitrile.
Table 2: Spectroscopic Data for 3-Acetylbenzonitrile
| Spectroscopic Technique | Key Data Points | Source(s) |
| ¹H NMR | Spectral data available from various sources. | [2] |
| ¹³C NMR | Spectral data available. | [2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [2] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available. | [6] |
| Raman Spectroscopy | FT-Raman spectra have been recorded. | [2] |
Safety and Handling
3-Acetylbenzonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Synthesis and Purification
A generalized workflow for the synthesis and purification is presented below.
Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)
The following is an adapted protocol for the purification of a structurally similar compound, 3-acetylbenzophenone, which can serve as a starting point for developing a purification method for 3-Acetylbenzonitrile.
Materials and Reagents:
-
Crude 3-Acetylbenzonitrile
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm syringe filters
Equipment:
-
Preparative HPLC system with a suitable column (e.g., C18)
-
UV detector
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude 3-Acetylbenzonitrile in the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (potentially with a small amount of formic acid) is a common starting point for aromatic compounds. The exact gradient will need to be optimized.
-
Flow Rate: To be determined based on the column dimensions.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of 3-Acetylbenzonitrile.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain directly linking 3-Acetylbenzonitrile to the modulation of particular signaling pathways. As a versatile synthetic intermediate, its derivatives could potentially interact with various biological targets. For instance, many small molecules are investigated for their effects on key cellular signaling pathways implicated in diseases. One such critical pathway is the PI3K-Akt-mTOR pathway, which is often dysregulated in inflammatory diseases and cancer.
The diagram below illustrates a simplified representation of the PI3K-Akt-mTOR signaling pathway, which is a common target in drug discovery. It is important to note that this is a general example, and the interaction of 3-Acetylbenzonitrile with this or any other pathway has not been established.
Further research would be required to determine if 3-Acetylbenzonitrile or its derivatives have any activity on this or other signaling cascades.
Conclusion
3-Acetylbenzonitrile is a valuable chemical compound with a well-defined set of physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While its direct biological activity and impact on cellular signaling pathways are not yet elucidated, its utility as a synthetic intermediate makes it a compound of high interest for the development of novel molecules with potential therapeutic applications. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.
References
- 1. 3-Acetylbenzonitrile [webbook.nist.gov]
- 2. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Acetylbenzonitrile [webbook.nist.gov]
- 4. mzCloud – 3 2 3 Phenoxyphenyl acetyl benzonitrile [mzcloud.org]
- 5. 3-Acetylbenzonitrile [webbook.nist.gov]
- 6. 3-Acetylbenzonitrile [webbook.nist.gov]
